molecular formula C12H16N2O B1668041 Bufotenin CAS No. 487-93-4

Bufotenin

Cat. No. B1668041
CAS RN: 487-93-4
M. Wt: 204.27 g/mol
InChI Key: VTTONGPRPXSUTJ-UHFFFAOYSA-N

Description

Bufotenin, also known as 5-Hydroxy-N,N-dimethyltryptamine, is a naturally occurring psychoactive compound and alkaloid found in several plants and animals . It is a tryptamine derivative, more specifically, a DMT analog, related to the neurotransmitter serotonin . It is a weak hallucinogenic agent active by intravenous injection .


Synthesis Analysis

Bufotenin can be isolated from several natural sources or prepared by chemical synthesis . A study presents novel chemical and molecular conformational analyses of bufotenin based on an experimental and theoretical approach integrating surface-enhanced Raman scattering (SERS) and density functional theory (DFT) .


Molecular Structure Analysis

Bufotenin is a natural tryptamine derivative with hallucinogenic activity . The vibrational characteristics of this molecule were verified by molecular dynamics simulations of Raman bands based on DFT . Its molecular formula is C12H16N2O .


Chemical Reactions Analysis

Bufotenin has been used as a tool in CNS studies . The main metabolic pathway of bufotenin is through oxidative deamination, with the aid of monoamine oxidase A (MAO-A) .


Physical And Chemical Properties Analysis

Bufotenin is rapidly absorbed following intravenous administration . Its melting point is 146 to 147 °C and boiling point is 320 °C .

Scientific Research Applications

Bufotenin in Nature

  • Occurrence in Amphibians : Bufotenin is found in the skin secretion of several arboreal amphibian species, including those in the Osteocephalus genus. This discovery is significant as it expands the known range of animals that produce bufotenin, indicating its role in the chemical defense system of these species (Costa et al., 2005).

Pharmacological Properties

  • Anti-Inflammatory and Analgesic Effects : Research has demonstrated that bufotenin possesses potential anti-inflammatory and analgesic properties. It was found to inhibit swelling in animal models and increase pain thresholds, possibly through interactions with lipid metabolism pathways (Wang et al., 2021).

Therapeutic Potential

  • Potential in Treating Rabies : Bufotenin has shown promise as a potential treatment for rabies, an incurable disease. It inhibits rabies virus infection in both in vitro and in vivo models and increases the survival rate of infected animals. This research indicates bufotenin's potential as a drug prototype for treating rabies (Vigerelli et al., 2018).
  • Analgesic Effects Identification : Studies have identified bufotenine's strong analgesic effects in vivo. Its combination with morphine was found to have a synergistic effect, providing new insights into its potential as a pain management drug (Zhao et al., 2021).

Miscellaneous Research

  • Antiviral Activity : Bufotenine has been evaluated for its antiviral activity against various viruses, including rabies virus and canine coronavirus. The study found significant inhibitory activity against rabies virus, highlighting its potential as an antiviral agent (Barboza et al., 2021).

Safety And Hazards

Bufotenin is a Schedule I drug in the United States, meaning that there is no accepted medical use of these chemicals and a high potential for abuse . Ingestion of Bufo toad venom and eggs by humans has resulted in several reported cases of poisoning, some of which resulted in death . The acute toxicity of bufotenin in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTONGPRPXSUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048894
Record name Bufotenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bufotenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bufotenine

CAS RN

487-93-4
Record name Bufotenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufotenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufotenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01445
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bufotenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bufotenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFOTENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A31347TZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bufotenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146.5 °C
Record name Bufotenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01445
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bufotenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufotenin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bufotenin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bufotenin
Reactant of Route 4
Reactant of Route 4
Bufotenin
Reactant of Route 5
Reactant of Route 5
Bufotenin
Reactant of Route 6
Bufotenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.